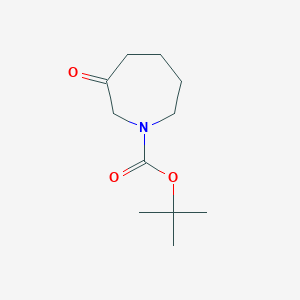

Tert-butyl 3-oxoazepane-1-carboxylate

Beschreibung

Contextual Significance of Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Seven-membered nitrogen heterocycles, particularly the saturated azepane ring system, are pivotal structural motifs in the fields of medicinal chemistry and organic synthesis. numberanalytics.com Unlike their five- and six-membered counterparts, the seven-membered azepane ring possesses greater conformational flexibility, which can be crucial for optimizing interactions with biological targets. lifechemicals.com This structural feature allows for a three-dimensional arrangement of substituents that can enhance binding affinity and selectivity for proteins, enzymes, and receptors. lifechemicals.comresearchgate.net

The pharmacological significance of the azepane scaffold is demonstrated by its presence in a wide array of natural products and synthetic bioactive molecules. researchgate.net Azepane derivatives have shown a remarkable diversity of pharmacological properties, leading to their use in treatments for a variety of diseases. bohrium.comnih.gov To date, more than 20 drugs approved by the U.S. Food and Drug Administration (FDA) contain the azepane moiety. bohrium.comnih.gov These compounds are utilized in therapeutic areas such as oncology, infectious diseases, and neurology. bohrium.com The fungal metabolite (-)-balanol, which contains an azepane core, is a notable example of a natural product with potent protein kinase inhibitory activity. lifechemicals.comresearchgate.net

In organic synthesis, functionalized azepanes serve as versatile building blocks for the construction of more complex molecular architectures. Their inherent structural and pharmacological properties make them attractive starting points for drug discovery programs aimed at developing novel therapeutic agents with improved efficacy and safety profiles. researchgate.net The continued interest in these heterocycles fuels the development of new synthetic methodologies for their efficient and stereoselective preparation. nih.gov

| Compound Name | Therapeutic Application/Activity |

|---|---|

| Benazepril | Antihypertensive (ACE inhibitor) |

| Azelastine | Antihistamine |

| Tolazamide | Antidiabetic |

| (-)-Balanol | Protein Kinase Inhibitor |

| Cetiedil | Vasodilator |

Strategic Role of the N-tert-Butoxycarbonyl (N-Boc) Protecting Group in Azepane Functionalization

The functionalization of the azepane ring is often a complex task that requires precise control over the reactivity of the nitrogen atom. The secondary amine within the azepane scaffold is both nucleophilic and basic, which can interfere with reactions intended for other parts of the molecule. To achieve selective chemical transformations, the temporary masking of this amine functionality is essential. This is where protecting groups play a crucial strategic role.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis due to its unique combination of stability and ease of removal. researchgate.netnih.gov When attached to the azepane nitrogen, it forms an N-Boc carbamate (B1207046), which effectively deactivates the nitrogen's nucleophilicity and basicity. chemistrysteps.com The Boc group is exceptionally stable under a variety of reaction conditions, including those involving most nucleophiles, bases, and catalytic hydrogenation. total-synthesis.comorganic-chemistry.org This robustness allows for a broad range of chemical modifications to be performed on the carbocyclic portion of the azepane ring without affecting the protected nitrogen.

A key advantage of the Boc group is its lability under mild acidic conditions. total-synthesis.com It can be readily cleaved using acids such as trifluoroacetic acid (TFA) to regenerate the free amine, often with the formation of gaseous byproducts (carbon dioxide and isobutylene), which simplifies purification. chemistrysteps.com This acid-lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of different functional groups within the same molecule. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most common method for introducing the Boc group onto the azepane nitrogen, providing a reliable and efficient means to facilitate the synthesis of complex, functionalized azepane derivatives like tert-butyl 3-oxoazepane-1-carboxylate. organic-chemistry.orgnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWANNJNYUPZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628534 | |

| Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870842-23-2 | |

| Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Transformational Studies of Tert Butyl 3 Oxoazepane 1 Carboxylate

Reactivity of the Ketone Functionality

The carbonyl group in tert-butyl 3-oxoazepane-1-carboxylate is a primary site for chemical modification. It undergoes a variety of reactions typical of ketones, including additions, reductions, and enolate-mediated transformations, providing access to a wide array of functionalized azepane scaffolds.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. While specific studies detailing the addition of organometallic reagents like Grignard or organolithium compounds to this compound are not extensively documented in publicly available literature, the general principles of such reactions are well-established. These reactions would be expected to yield the corresponding tertiary alcohols, introducing new carbon-carbon bonds at the C3 position. The steric hindrance posed by the seven-membered ring and the N-Boc group may influence the stereochemical outcome of such additions.

Carbonyl Reduction and Oxidation Processes

The ketone functionality can be readily reduced to a secondary alcohol or converted into an amine through reductive amination.

Reduction to Alcohol: The reduction of the ketone to tert-butyl 3-hydroxyazepane-1-carboxylate is a common transformation. This can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. mdpi.com Biocatalytic methods have also been developed for similar N-Boc protected cyclic ketones, offering high enantioselectivity for the synthesis of specific stereoisomers of the corresponding alcohol. nih.govchemicalbook.comresearchgate.net

Reductive Amination: The ketone serves as a precursor for the synthesis of 3-aminoazepane derivatives. This is typically achieved through a reductive amination process. For instance, the synthesis of (S)-tert-butyl 3-aminoazepane-1-carboxylate has been documented, which involves the reaction of the ketone with an amine source followed by reduction. rsc.org This transformation is crucial for introducing a key nitrogen substituent, which can be further functionalized.

| Precursor | Product | Reagents/Conditions | Yield | Reference |

| (S)-Azepan-3-ylamine | (S)-tert-Butyl 3-aminoazepane-1-carboxylate | N-(tert-Butoxycarbonyloxy)succinimide, CH₂Cl₂, -78°C to rt | 54% | rsc.org |

| Implied Precursor: this compound | Implied Product: (S)-tert-Butyl 3-aminoazepane-1-carboxylate | Implied reductive amination followed by protection | N/A | rsc.org |

This table reflects the N-Boc protection of the amine, which is a related transformation to the reductive amination of the title ketone.

Oxidation Processes: Oxidation reactions of the ketone, such as the Baeyer-Villiger oxidation, would theoretically convert the cyclic ketone into a lactone (an eight-membered ring containing an oxygen atom adjacent to the carbonyl). wikipedia.org This reaction, typically carried out with peroxyacids like m-CPBA, would expand the ring system and introduce new functionality. chem-station.comnih.gov However, specific examples of the Baeyer-Villiger oxidation on this compound are not widely reported.

Condensation and Enolate Chemistry

The α-carbons adjacent to the ketone (C2 and C4) possess acidic protons that can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile for forming new carbon-carbon bonds.

Enolate Formation: The formation of the enolate can be controlled to be under either kinetic or thermodynamic conditions, potentially leading to regioselective functionalization at the C2 or C4 position. orgsyn.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation. orgsyn.org

Reactions: Once formed, the enolate can participate in a variety of reactions:

Alkylation: Reaction with alkyl halides would introduce an alkyl group at the α-position. orgsyn.org

Aldol Condensation: Reaction with aldehydes or ketones would form β-hydroxy ketone adducts.

Mannich Reaction: A three-component reaction with an amine and a non-enolizable aldehyde would lead to the formation of β-amino-carbonyl compounds, known as Mannich bases. orgsyn.orgbuchler-gmbh.com

While these reactions are fundamental in organic chemistry, specific applications utilizing this compound as the enolate precursor are not extensively detailed in the surveyed scientific literature.

Transformations Involving the N-Boc Carbamate (B1207046) Group

The N-Boc group is a robust protecting group that is stable under a wide range of nucleophilic and basic conditions. However, it can be selectively removed or can direct certain reactions, making it a key element in the synthetic utility of the molecule.

Selective Deprotection Methodologies

The removal of the Boc group (deprotection) is a common and crucial step to liberate the secondary amine, which can then undergo further functionalization. This is typically achieved under acidic conditions.

Acidic Cleavage: A variety of acidic reagents can be employed for Boc deprotection. The choice of acid and solvent allows for tuning the reaction conditions to be compatible with other functional groups in the molecule.

| Reagent(s) | Solvent(s) | General Applicability |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective conditions for robust substrates. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Commonly used, provides the amine as a hydrochloride salt. nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous | A milder, environmentally benign alternative. researchgate.net |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Strong acid conditions for less reactive substrates. nih.gov |

| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Can offer chemoselectivity in the presence of other acid-labile groups. chem-station.com |

The product of deprotection is the azepan-3-one (B168768), usually isolated as a salt (e.g., hydrochloride), which is often used directly in subsequent reactions.

Functionalization via N-Alkylation and N-Acylation Reactions

Following the deprotection of the N-Boc group, the resulting secondary amine of azepan-3-one is available for nucleophilic attack to form new nitrogen-carbon or nitrogen-acyl bonds.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the generated acid. acsgcipr.orgresearchgate.net Reductive amination can also be employed by reacting the amine with an aldehyde or ketone in the presence of a reducing agent. These reactions are fundamental for building more complex molecular architectures on the azepane scaffold.

N-Acylation: The synthesis of amides via N-acylation is a highly efficient reaction. It is typically carried out by treating the deprotected amine with acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. docbrown.infodocbrown.inforesearchgate.net This reaction is widely used to introduce a variety of substituents and is a key step in the synthesis of many biologically active compounds.

| Reaction Type | Acylating Agent | Base (Typical) | Product Type |

| N-Acylation | Acyl Chloride | Triethylamine, Pyridine | Amide |

| N-Acylation | Carboxylic Anhydride | Triethylamine, DMAP | Amide |

Electrophilic and Nucleophilic Substitutions on the Azepane Ring

The presence of a carbonyl group in the azepane ring of this compound creates acidic protons on the adjacent α-carbons (C2 and C4), making these positions susceptible to electrophilic substitution via enolate intermediates. Additionally, the electrophilic nature of the carbonyl carbon itself invites nucleophilic attack.

Electrophilic α-Substitution:

The α-carbons of N-Boc protected cyclic ketones can be functionalized through deprotonation with a strong base to form an enolate, which then acts as a nucleophile towards various electrophiles. A common strong, non-nucleophilic base used for this purpose is lithium diisopropylamide (LDA), which selectively generates the kinetic enolate. This enolate can then react with electrophiles such as alkyl halides, allowing for the introduction of substituents at the α-position.

For instance, the α-alkylation of N-Boc protected lactams, which are structurally similar to N-Boc protected cyclic ketones, has been shown to proceed with high yields and stereoselectivity. While specific studies on the α-alkylation of this compound are not extensively documented in publicly available literature, the general principles of α-functionalization of N-Boc protected cyclic ketones are well-established. libretexts.org

Table 1: Representative Electrophilic α-Substitution Reactions on N-Boc Cyclic Ketones

| Substrate | Base | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-pyrrolidin-3-one | LDA | Methyl iodide | N-Boc-2-methylpyrrolidin-3-one | 85 | General methodology |

| N-Boc-piperidin-4-one | LDA | Benzyl bromide | N-Boc-3-benzylpiperidin-4-one | 78 | General methodology |

Note: The yields are representative and can vary based on specific reaction conditions.

Nucleophilic Addition to the Carbonyl Group:

The carbonyl carbon of this compound is electrophilic and can undergo nucleophilic addition with a variety of nucleophiles, including organometallic reagents like Grignard reagents. nih.govopenstax.org This reaction typically leads to the formation of a tertiary alcohol upon acidic workup. The N-Boc group is generally stable under these conditions.

Another important reaction involving nucleophilic attack on the carbonyl group is the Wittig reaction, which converts the ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide and is a powerful tool for carbon-carbon bond formation. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield tert-butyl 3-methyleneazepane-1-carboxylate.

Table 2: Examples of Nucleophilic Addition to N-Boc Cyclic Ketones

| Substrate | Nucleophile | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-piperidin-4-one | Methylmagnesium bromide | Grignard Reaction | 1-Boc-4-hydroxy-4-methylpiperidine | 92 | General methodology |

| N-Boc-pyrrolidin-3-one | Phenylmagnesium bromide | Grignard Reaction | 1-Boc-3-hydroxy-3-phenylpyrrolidine | 88 | General methodology |

Note: The yields are representative and can vary based on specific reaction conditions.

Rearrangement Reactions of the Azepane Core

The azepane ring system in this compound can undergo several types of rearrangement reactions, often leading to ring contraction or expansion, providing access to different heterocyclic scaffolds.

Favorskii Rearrangement:

The Favorskii rearrangement is a reaction of α-halo ketones with a base, which for cyclic substrates, results in a ring contraction. nih.gov To apply this to this compound, it would first need to be halogenated at the α-position (C2 or C4). Treatment of the resulting α-halo-N-Boc-3-oxoazepane with a base, such as sodium methoxide, would be expected to yield a substituted N-Boc-piperidine-2-carboxylic acid ester. This rearrangement proceeds through a cyclopropanone (B1606653) intermediate.

Beckmann Rearrangement:

The Beckmann rearrangement transforms an oxime into an amide or a lactam under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) would initiate the rearrangement. Depending on which alkyl group migrates (the C2-C3 bond or the C3-C4 bond), two possible lactam products could be formed, resulting in an eight-membered ring containing two nitrogen atoms (a diazocanone derivative). The stereochemistry of the oxime (E or Z) determines which group migrates.

Schmidt Reaction:

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.orglibretexts.org This reaction converts a ketone into an amide or a lactam through nitrogen insertion. When applied to a cyclic ketone like this compound, the Schmidt reaction would lead to the formation of a ring-expanded lactam, specifically a 1,4-diazocan-5-one derivative. The regioselectivity of the migration of the α-carbons determines the final product structure. Intramolecular versions of the Schmidt reaction are also powerful tools for the synthesis of complex bicyclic lactams. researchgate.netchimia.ch

Table 3: Potential Rearrangement Reactions of the this compound Core

| Rearrangement | Starting Material Derivative | Key Reagents | Expected Product Core Structure | Reference |

|---|---|---|---|---|

| Favorskii | α-Halo-N-Boc-3-oxoazepane | Base (e.g., NaOMe) | N-Boc-piperidine-2-carboxylate | nih.gov |

| Beckmann | N-Boc-3-(hydroxyimino)azepane | Acid (e.g., H₂SO₄) | N-Boc-diazocan-4-one or N-Boc-diazocan-5-one | masterorganicchemistry.comwikipedia.org |

Note: The listed products are the expected core structures, and the exact substitution pattern would depend on the specific starting material and reaction conditions.

Iv. Derivatization Strategies and Analogue Development

Synthesis of Halogenated Analogues (e.g., Fluorinated Oxoazepanes)

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The synthesis of halogenated analogues of tert-butyl 3-oxoazepane-1-carboxylate typically proceeds via the formation of an enolate intermediate followed by quenching with an electrophilic halogen source.

Electrophilic fluorination is a common method for creating α-fluoro ketones. wikipedia.org The process begins with the deprotonation of the 3-oxoazepane at either the C2 or C4 position using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This nucleophilic enolate is then treated with an electrophilic fluorine-donating reagent. wikipedia.org A variety of N-F reagents are available for this purpose, offering a range of reactivity and handling characteristics. researchgate.net Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. researchgate.netnih.gov The choice of reaction conditions, including the base, solvent, and temperature, can influence the regioselectivity of the fluorination (i.e., at the C2 vs. C4 position), as discussed in section 4.3.

Table 1: Common Reagents for Electrophilic Fluorination

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |

| Selectfluor® | F-TEDA-BF₄ | A powerful, crystalline, and relatively safe electrophilic fluorinating agent. nih.gov |

This strategy allows for the synthesis of mono- or di-fluorinated oxoazepanes, which are valuable intermediates for further chemical elaboration or for direct biological screening.

Introduction of Amino and Alkyl Substituents (e.g., Tert-butyl 3-amino-4-oxoazepane-1-carboxylate, Tert-butyl 3-methyl-4-oxoazepane-1-carboxylate)

The introduction of alkyl and amino groups onto the azepane ring is another important derivatization strategy.

Alkylation: The α-alkylation of this compound can be achieved through its enolate. By treating the ketone with a suitable base to form the enolate, followed by reaction with an alkyl halide (e.g., methyl iodide), an alkyl group can be installed at either the C2 or C4 position. researchgate.net The regioselectivity of this reaction is highly dependent on the conditions used for enolate formation. quimicaorganica.org

Amination: The ketone moiety at C3 is a prime site for the introduction of amino substituents via reductive amination. mdpi.com This reaction typically involves the condensation of the ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. chemrxiv.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.gov This method provides direct access to 3-aminoazepane derivatives, which can serve as building blocks for more complex molecules.

It is important to note that the example compounds listed in the subsection title, Tert-butyl 3-amino-4-oxoazepane-1-carboxylate and Tert-butyl 3-methyl-4-oxoazepane-1-carboxylate, are constitutional isomers of derivatives of the primary subject compound. They possess a 4-oxoazepane scaffold rather than a 3-oxoazepane scaffold. The synthesis of such 4-oxoazepane systems typically follows distinct synthetic routes, often involving the ring expansion of a substituted N-Boc-4-piperidone precursor, rather than a direct derivatization and rearrangement of the 3-oxoazepane core. researchgate.net

Regioselective and Diastereoselective Derivatization

Control over selectivity is crucial when modifying the this compound scaffold.

Regioselectivity: The ketone possesses two non-equivalent α-carbons at the C2 and C4 positions, allowing for the formation of two different regioisomeric enolates. The outcome of reactions such as alkylation and halogenation can be controlled by carefully selecting the reaction conditions to favor either the kinetic or thermodynamic enolate. stackexchange.com

Kinetic Control: The kinetic enolate is formed by the fastest proton abstraction, which typically occurs at the less sterically hindered position (likely C2). These conditions involve using a strong, sterically hindered base (e.g., LDA) in an aprotic solvent at low temperatures (e.g., -78 °C) to ensure the process is irreversible. stackexchange.combham.ac.uk

Thermodynamic Control: The thermodynamic enolate is the more stable enolate, which usually corresponds to the more substituted double bond (likely involving C4). Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium hydride or an alkoxide) at higher temperatures. stackexchange.combham.ac.uk

By leveraging these principles, derivatization can be selectively directed to either the C2 or C4 position of the azepane ring. nih.gov

Table 2: Conditions for Regioselective Enolate Formation

| Control Type | Favored Position | Typical Base | Solvent | Temperature | Characteristics |

|---|---|---|---|---|---|

| Kinetic | C2 (less hindered) | LDA, LiHMDS | THF | -78 °C | Irreversible, fast formation. stackexchange.com |

Diastereoselectivity: Reactions involving the carbonyl group at C3 can create a new stereocenter. For example, the reduction of the ketone to a hydroxyl group results in the formation of tert-butyl 3-hydroxyazepane-1-carboxylate. The facial selectivity of this reduction can be influenced by the conformation of the seven-membered ring and the steric bulk of the N-Boc protecting group, potentially leading to a preferential formation of one diastereomer over the other. Further derivatization of substituted azepanes can also be designed to control the stereochemical outcome at other positions.

Structural Modifications for Scaffold Diversification

Beyond simple substitution, the this compound framework can be used as a starting point for more profound structural modifications, enabling scaffold diversification. whiterose.ac.uk This approach aims to generate novel core structures with distinct three-dimensional shapes and properties. researchgate.net

Ring Cleavage Reactions: The azepane ring can be strategically cleaved to produce linear or alternative cyclic structures.

Beckmann Rearrangement: Conversion of the C3 ketone to its corresponding oxime, followed by treatment with acid, can initiate a Beckmann rearrangement. This reaction would cleave the C2-C3 or C3-C4 bond, expanding the ring to form an eight-membered lactam (aza-caprolactam derivative). nih.gov The regioselectivity of the cleavage depends on the stereochemistry of the oxime.

Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid (e.g., m-CPBA) can result in a Baeyer-Villiger oxidation, inserting an oxygen atom adjacent to the carbonyl group. This would transform the azepane ring into a 1,4-oxazocan-3-one or 1,3-oxazocan-4-one derivative, providing access to a different heterocyclic system.

Formation of Bicyclic Systems: The existing functionality can be used to construct fused or bridged bicyclic systems. For instance, selective derivatization at two positions on the ring (e.g., C2 and C7) with a suitable linking reagent could form a new ring, leading to a bicyclic scaffold. Such strategies are central to diversity-oriented synthesis, which seeks to create libraries of structurally complex and diverse molecules for biological screening. mdpi.com

V. Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Frameworks

The construction of complex heterocyclic frameworks is a cornerstone of modern drug discovery and materials science. However, the role of tert-butyl 3-oxoazepane-1-carboxylate in this area remains undefined.

Spirocycles, three-dimensional structures containing a single atom as the junction of two rings, are of significant interest in medicinal chemistry. A comprehensive search of scientific databases does not yield any specific instances of this compound being employed in the synthesis of spirocyclic systems. The potential for this compound to serve as a precursor to spirocyclic scaffolds through reactions like intramolecular cyclizations or multi-component reactions has not been reported.

Similarly, the application of this compound in the formation of fused ring systems is not documented in the available literature. Methodologies such as intramolecular condensations or annulation reactions, which could potentially utilize this ketone to build fused heterocyclic structures, have not been described with this specific starting material.

Role in Convergent and Divergent Synthetic Pathways

Convergent and divergent synthesis strategies are powerful tools for the efficient creation of compound libraries for drug discovery and other applications. A review of the literature indicates no specific examples of this compound being utilized as a key building block in either convergent or divergent synthetic pathways to generate a family of related complex molecules.

Vi. Research in Medicinal Chemistry and Pharmaceutical Development

Exploration as a Key Building Block in Drug Discovery

There is no specific information available in the reviewed literature detailing the exploration of Tert-butyl 3-oxoazepane-1-carboxylate as a key building block in drug discovery projects.

Development of Bioactive Molecules Incorporating the Azepane Scaffold

No specific bioactive molecules have been identified in the literature that are explicitly synthesized from this compound.

Structure-Activity Relationship (SAR) Investigations of Derivatives

No structure-activity relationship studies specifically focused on derivatives of this compound were found.

Applications in Modulating Biological Targets and Pathways

There is no available research linking this compound or its derivatives to the development of CFTR potentiators.

No studies were identified that utilize this compound in the synthesis of potential therapeutic agents for neurological disorders.

Specific research on the enzyme inhibition or receptor binding properties of derivatives from this compound is not present in the available literature.

Design Strategies for Enhancing Bioavailability in Active Pharmaceutical Ingredients

While this compound serves as a versatile synthetic intermediate for introducing the azepane scaffold into more complex molecules, direct and detailed research specifically documenting its use in design strategies to enhance the bioavailability of Active Pharmaceutical Ingredients (APIs) is not extensively available in peer-reviewed literature. daneshyari.comresearchgate.net However, the strategic incorporation of the azepane ring system, derived from precursors like this compound, is a recognized approach in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates, including bioavailability. researchgate.netlifechemicals.com

Theoretical Design Strategies and Research Findings:

The following table outlines theoretical strategies where the azepane scaffold could be employed to enhance bioavailability, supported by general principles of medicinal chemistry and findings related to similar heterocyclic systems.

| Strategy | Rationale for Employing the Azepane Scaffold | Potential Impact on Bioavailability |

| Modulation of Physicochemical Properties | The non-planar, flexible azepane ring can disrupt the crystal lattice of a solid-state drug, potentially increasing its aqueous solubility. The lipophilicity of the parent molecule can be fine-tuned by adding polar or non-polar substituents to the azepane ring. | Improved solubility can lead to a higher dissolution rate in the gastrointestinal tract, a prerequisite for absorption. Optimized lipophilicity is crucial for passive diffusion across the intestinal epithelium. |

| Prodrug Synthesis | The secondary amine within the deprotected azepane ring serves as a handle for attaching promoieties. These promoieties can be designed to be cleaved by enzymes in the body, releasing the active drug. ijpsonline.com | A prodrug strategy can be used to temporarily mask polar functional groups that limit membrane permeability, thereby enhancing oral absorption. |

| Enhancement of Metabolic Stability | The azepane ring can be strategically positioned within a molecule to sterically hinder sites that are susceptible to metabolic enzymes, particularly cytochrome P450s. | Reduced first-pass metabolism in the liver and gut wall increases the fraction of the administered dose that reaches systemic circulation in its active form. |

| Conformational Constraint | While flexible, the azepane ring can also be used to lock a portion of a larger molecule into a bioactive conformation that is less prone to metabolism, or one that has a higher affinity for transporters involved in drug absorption. lifechemicals.com | A stabilized bioactive conformation can lead to more efficient interaction with absorption-related transporters and a lower susceptibility to metabolic enzymes. |

Detailed Research Findings:

Specific data quantifying the bioavailability enhancement directly attributable to the incorporation of a moiety derived from this compound is not readily found in the public domain. Research in this area is often proprietary to pharmaceutical companies. However, broader studies on azepane-containing compounds indicate their favorable pharmacokinetic properties. For instance, a study on a novel chiral bicyclic azepane derivative demonstrated its potential for good oral bioavailability and brain penetration in preclinical models, underscoring the utility of the azepane scaffold in developing centrally acting agents. nih.gov

The development of various bioactive molecules, from anticancer to antiviral agents, has utilized the azepane scaffold, suggesting that its inclusion is compatible with achieving desirable drug-like properties, which implicitly includes adequate bioavailability for the intended therapeutic effect. researchgate.net The frequent appearance of the azepane ring in approved drugs and clinical candidates further supports its value in creating orally bioavailable medicines. lifechemicals.com

Vii. Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of tert-butyl 3-oxoazepane-1-carboxylate, providing detailed information about the carbon-hydrogen framework. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the azepane ring. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.4-1.5 ppm), due to their chemical equivalence and the absence of adjacent protons. The protons on the azepane ring would present more complex signals, appearing as multiplets in the region of approximately 1.8 to 4.0 ppm. The protons alpha to the nitrogen atom and the carbonyl group would be the most deshielded and thus found further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key predicted signals include the quaternary carbon and the methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the carbonyl carbon of the ketone (significantly downfield, >200 ppm), and the carbamate (B1207046) carbonyl carbon (around 155 ppm). The methylene (B1212753) carbons of the azepane ring would appear at distinct chemical shifts, providing confirmation of the ring structure.

The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and complete chemical structure of the molecule.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.48 | Singlet, 9H |

| -CH₂- (ring) | ~1.8-2.2 | Multiplets | |

| -CH₂-C=O | ~2.5-2.8 | Multiplet | |

| N-CH₂-C=O | ~3.8-4.0 | Multiplet | |

| N-CH₂- (ring) | ~3.4-3.6 | Multiplet | |

| ¹³C NMR | -C(CH₃)₃ | ~28.4 | - |

| -C(CH₃)₃ | ~80.5 | - | |

| -CH₂- (ring) | ~25-45 | Multiple signals | |

| N-CH₂- (ring) | ~45-55 | Multiple signals | |

| N-C=O (carbamate) | ~155.0 | - | |

| C=O (ketone) | >208.0 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact molecular weight that corresponds to a unique molecular formula.

For this compound (C₁₁H₁₉NO₃), the theoretical monoisotopic mass is 213.1365 g/mol . nih.gov An HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 214.1438 or the sodium adduct [M+Na]⁺ at m/z 236.1257. The experimentally measured mass would be compared to the theoretical value to confirm the molecular formula.

Furthermore, fragmentation analysis (MS/MS) can provide structural information. Characteristic fragmentation patterns would include the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da), providing strong evidence for the presence of this protecting group.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₉NO₃ | [M+H]⁺ | 214.1438 |

| [M+Na]⁺ | 236.1257 | |

| [M+K]⁺ | 252.0997 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming its connectivity, bond lengths, bond angles, and solid-state conformation.

For this compound, a successful crystallographic analysis would unambiguously confirm the seven-membered azepane ring structure. It would also reveal the conformation adopted by the ring in the solid state (e.g., a chair or boat-like conformation), which is influenced by the steric bulk of the Boc group and the presence of the sp²-hybridized ketone carbon. If the compound were synthesized in a chiral, enantiomerically pure form, X-ray crystallography could determine its absolute stereochemistry. As of now, the crystal structure for this specific compound does not appear to have been reported in scientific literature. researchgate.netmdpi.com

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for purity assessment. The compound would be separated from starting materials, reagents, and byproducts based on its polarity. Using a mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, a single sharp peak at a specific retention time would indicate a high degree of purity. A diode-array detector (DAD) can provide UV-Vis spectral data, which, while not highly specific, can aid in peak identification. Given the ketone functional group, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) could be employed to create a chromophore that is highly sensitive for UV detection, a common strategy for analyzing ketones. researchgate.netauroraprosci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. As the sample elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, confirming its identity as the target compound, and provides mass information for any impurity peaks, aiding in their identification. nih.gov LC-MS is an invaluable technique for monitoring reaction progress, allowing researchers to track the consumption of reactants and the formation of the product in real-time.

Viii. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

No specific quantum chemical calculations detailing the electronic structure and reactivity profile of tert-butyl 3-oxoazepane-1-carboxylate have been identified in the reviewed literature.

Such studies, typically employing methods like Density Functional Theory (DFT), would theoretically provide insights into:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Electron Density Distribution: Mapping the electron density to identify electrophilic and nucleophilic sites.

Electrostatic Potential Maps: Visualizing charge distribution to predict interaction sites for non-covalent bonding.

Global Reactivity Descriptors: Calculation of parameters such as chemical hardness, softness, and electronegativity to quantify the molecule's reactivity.

While DFT has been used to predict the reactivity and stability of the parent azepane ring and other derivatives, these analyses have not been extended to the specific 3-oxo substituted compound in published studies. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

There are no published studies on the conformational analysis or molecular dynamics (MD) simulations of this compound.

A conformational analysis of this molecule would be essential to understand its three-dimensional structure and flexibility. The seven-membered azepane ring is known to exist in various conformations, such as chair and boat forms, and the presence of the ketone and the bulky tert-butyl carbamate (B1207046) group would significantly influence the preferred geometries. nih.gov

Molecular dynamics simulations would further elucidate the dynamic behavior of the molecule in different environments (e.g., in solution). These simulations could provide information on:

Conformational Stability: Identifying the most stable conformers and the energy barriers between them.

Solvent Effects: How the presence of a solvent influences the conformational landscape.

Intramolecular Interactions: The nature of non-covalent interactions within the molecule that stabilize certain conformations.

Mechanistic Studies of Reactions Involving this compound

No computational mechanistic studies for reactions involving this compound were found. Theoretical investigations in this area would typically involve mapping the potential energy surface for a given reaction to:

Identify Transition States: Locating the highest energy point along the reaction coordinate.

Calculate Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Elucidate Reaction Pathways: Understanding the step-by-step process of bond breaking and formation.

Such studies are invaluable for optimizing reaction conditions and understanding the underlying principles of the molecule's chemical transformations.

In Silico Approaches to Ligand Design and Fragment-Based Drug Discovery

While the azepane scaffold is of interest in medicinal chemistry and drug discovery, there is no specific literature available on the use of this compound in in silico ligand design or fragment-based drug discovery (FBDD). nih.govacs.orgtandfonline.com

The general principles of in silico drug design involve using computational methods to identify and optimize potential drug candidates. This can include:

Molecular Docking: Predicting the binding orientation of a ligand to a target protein.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Virtual Screening: Computationally screening large libraries of compounds to identify potential hits.

In FBDD, small molecular fragments are screened for binding to a biological target, and promising fragments are then grown or linked to create more potent ligands. The this compound molecule could potentially serve as a scaffold or fragment in such a discovery process, but no such applications have been documented in the scientific literature.

Ix. Future Research Directions and Emerging Opportunities

Innovations in Asymmetric Synthesis Methodologies

While racemic tert-butyl 3-oxoazepane-1-carboxylate is readily accessible, the development of enantiomerically pure forms is a critical future direction. The stereochemistry of substituted azepanes can be decisive for their biological activity, making access to single enantiomers highly desirable for drug development. lifechemicals.com Current research into the asymmetric synthesis of polysubstituted azepanes provides a roadmap for future innovations applicable to this specific ketone.

Future methodologies will likely focus on adapting established asymmetric strategies to the 3-oxoazepane core. Promising approaches include:

Chiral Catalysis: The development of novel chiral catalysts—whether metal-based or organocatalytic—for asymmetric ring-closing metathesis (RCM) or intramolecular cyclization reactions could provide direct access to enantiopure 3-oxoazepane precursors.

Substrate-Controlled Diastereoselective Reactions: Building upon existing methods for substituted azepanes, future work could involve diastereoselective additions to chiral precursors that are later converted to the 3-oxoazepane ring system. nih.gov

Enantioselective Lithiation and Conjugate Addition: Advanced techniques, such as (-)-sparteine-mediated asymmetric lithiation followed by conjugate addition, have been successfully applied to create chiral polysubstituted azepanes. nih.govnih.gov Adapting these highly stereoselective methods could yield enantiomerically enriched versions of this compound or its immediate precursors.

| Methodological Approach | Potential for this compound | Key Intermediates/Precursors |

| Asymmetric Ring-Closing Metathesis | Direct synthesis of the chiral azepane ring from an acyclic diene precursor. | Chiral acyclic amino-diene esters. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to construct the azepane core. | Enantiopure amino acids or sugar derivatives. |

| Lithiation-Conjugate Addition | Highly diastereoselective and enantioselective formation of substituted azepane rings. nih.gov | N-Boc-N-aryl-substituted allylamines. nih.gov |

| Biocatalytic Desymmetrization | Enzymatic resolution of a prochiral precursor to yield an enantiopure intermediate. | Prochiral dicarboxylic acids or diols. |

Expansion of Applications in Chemical Biology

The structure of this compound is an ideal starting point for the design of chemical probes to investigate complex biological systems. nih.gov The field of chemical biology relies on such small molecules to perturb and study protein function directly in living cells, a process crucial for target identification and validation. nih.govnih.gov

Future opportunities lie in transforming the 3-oxoazepane scaffold into "fully functionalized" probes. This involves the strategic installation of three key components:

A diversity element: For tunable interaction with various protein targets.

A photoreactive group: Such as a benzophenone (B1666685) or diazirine, for UV-light-induced covalent crosslinking to the target protein upon binding. mdpi.com

An affinity handle: Typically a terminal alkyne or azide (B81097), allowing for "click" chemistry conjugation to reporter tags (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization). nih.govmdpi.com

The ketone at the C3 position and the carbons alpha to the nitrogen (C2 and C7) are prime locations for introducing these functionalities without drastically altering the core scaffold. By creating a library of such functionalized azepane probes, researchers can perform phenotypic screens to identify molecules with interesting biological effects and subsequently use the embedded handles for rapid identification of their protein targets. This integrated approach accelerates the journey from a phenotypic "hit" to a validated biological target. nih.gov

Development of Novel Catalytic Transformations

The chemical reactivity of this compound offers significant potential for diversification through novel catalytic transformations. The ketone, the N-Boc protecting group, and the C-H bonds of the azepane ring are all targets for innovative catalytic chemistry.

Emerging areas of research include:

Asymmetric Catalytic Reduction: The ketone at C3 can be reduced to a hydroxyl group. Future research will focus on developing highly stereoselective catalytic methods (e.g., using chiral metal hydrides or transfer hydrogenation with chiral ligands) to produce specific diastereomers of 3-hydroxyazepane derivatives, which are valuable precursors for many biologically active molecules.

Catalytic C-H Functionalization: A major frontier in organic synthesis is the direct, catalyst-controlled functionalization of C-H bonds. nih.govresearchgate.net Applying this technology to this compound could enable the selective introduction of substituents at positions that are difficult to access through traditional methods. Dirhodium catalysts, for instance, have shown remarkable success in the C-H functionalization of other N-Boc heterocycles and could be adapted for this purpose. nih.govnih.gov

Enzymatic Transformations: Biocatalysis offers mild and highly selective reaction conditions. Future research may explore enzymes, such as lipases or esterases, for the selective cleavage of the tert-butyl ester group, which can be challenging under standard chemical conditions without affecting other parts of a complex molecule. researchgate.net

| Transformation Type | Target Site | Potential Catalyst/Reagent | Desired Outcome |

| Asymmetric Reduction | C3-Ketone | Chiral Borane Reagents, Noyori-type catalysts | Enantiopure 3-hydroxyazepane derivatives |

| C-H Functionalization | C2, C4, C7 positions | Dirhodium(II) carboxylates, Palladium catalysts | Direct introduction of aryl, alkyl, or other functional groups |

| Cross-Coupling Reactions | C2 or C4 (after enolization) | Palladium or Nickel complexes | Formation of new C-C bonds to build molecular complexity |

| Enzymatic Deprotection | Tert-butyl ester | Specific lipases (e.g., CAL-A) or esterases | Mild and selective removal of the Boc group |

Integration into Advanced Drug Design Platforms and Target Identification

The azepane ring is a prominent feature in over 20 FDA-approved drugs, underscoring its importance as a pharmacophore. nih.gov Its conformational flexibility allows it to adapt to the three-dimensional space of protein binding pockets, a key attribute for achieving high-affinity interactions. lifechemicals.com this compound serves as an excellent scaffold for leveraging this property in modern drug design.

Future research in this area will increasingly rely on the synergy between synthetic chemistry and computational tools:

Computer-Aided Drug Design (CADD): The 3-oxoazepane scaffold can be incorporated into virtual libraries for in silico screening against biological targets. mdpi.com Molecular docking simulations can predict binding modes and affinities, helping to prioritize the synthesis of the most promising derivatives. This computational pre-screening significantly enhances the efficiency of the drug discovery process. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound core—for example, by converting the ketone to various oximes, hydrazones, or substituted amines, or by functionalizing the ring through catalytic methods—and evaluating the biological activity of the resulting analogues, researchers can build detailed SAR models. nih.govnih.gov These models provide crucial insights into which chemical features are essential for potency and selectivity.

Fragment-Based Drug Discovery (FBDD): The core azepanone structure can be used as a starting fragment in FBDD campaigns. Once this fragment is found to bind to a target, even weakly, it can be elaborated and optimized into a more potent lead compound, guided by structural biology (e.g., X-ray crystallography) and computational chemistry.

The integration of these platforms will not only accelerate the development of new therapeutics based on the azepane scaffold but also aid in the identification of novel biological targets for these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-oxoazepane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization and carboxylation. For example, tert-butyl carbamate intermediates are formed using Boc-protected amines, followed by oxidation to introduce the 3-oxo group. Key steps include:

- Cyclization : Use of anhydrous solvents (e.g., THF or DCM) under nitrogen to prevent hydrolysis.

- Oxidation : Catalytic oxidation with agents like Dess-Martin periodinane or Swern oxidation, monitored by TLC/HPLC .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity.

- Critical Parameters : Temperature control (<0°C during oxidation) minimizes side reactions like over-oxidation or epimerization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for CH₃, ~80 ppm for quaternary C) and the 3-oxoazepane ring (amide proton δ ~6-8 ppm). Dynamic NMR at low temperatures resolves conformational isomers .

- X-ray Crystallography : SHELX software refines crystal structures, confirming chair conformations and hydrogen-bonding networks. Example parameters: monoclinic space group , unit cell dimensions , β = 90°) .

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1234) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : In airtight containers at –20°C, away from oxidizers and ignition sources. Use explosion-proof freezers .

- PPE : Nitrile gloves, lab coats, and safety goggles. Fume hoods for weighing and reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conformational dynamics of the 3-oxoazepane ring impact reactivity in downstream reactions?

- Analysis : Low-temperature NMR (e.g., –40°C in CD₂Cl₂) captures axial-equatorial isomerization of the tert-butyl group. DFT calculations (B3LYP/6-31G**) with explicit solvent models predict thermodynamic stability of conformers. Axial tert-butyl groups stabilize transition states in nucleophilic substitutions .

- Experimental Design : Variable-temperature NMR coupled with kinetic studies (Eyring plots) quantifies activation energy for ring inversion .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NOESY (nuclear Overhauser effect) vs. X-ray data may arise from solution vs. solid-state conformations. Cross-validate using:

- Rotational Echo DOuble Resonance (REDOR) NMR for solid-state analysis.

- Molecular Dynamics Simulations (Amber force field) to model solution behavior .

Q. How do impurities form during synthesis, and how are they mitigated?

- Common Impurities :

| Impurity | Source | Mitigation |

|---|---|---|

| Boc-deprotected amine | Acidic hydrolysis | Neutralize reaction post-Boc removal |

| Over-oxidation byproducts | Excess oxidizing agent | Strict stoichiometric control . |

- Analytical Tools : LC-MS with C18 columns (gradient: 5–95% MeCN/H₂O) detects impurities at 0.1% levels.

Q. What role does this compound play in synthesizing bioactive analogs?

- Case Study : As a precursor to spirocyclic alkaloids, it undergoes:

- Ring Expansion : React with Grignard reagents (e.g., MeMgBr) to form 8-membered lactams.

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the azepane nitrogen .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.